NDM-1 inhibitor-7

NDM-1 inhibition metallo-β-lactamase enzyme kinetics

NDM-1 resistance research lacks approved therapeutic inhibitors; earlier analogs like Zndm19 show poor membrane penetration, limiting in vivo translation. NDM-1 inhibitor-7 (Compound A8) resolves this with scaffold-optimized design that restores meropenem penetration through Gram-negative cell walls. • IC50 10.284 μM; target engagement confirmed via docking, mutagenesis & fluorescence quenching. • Validated in Galleria mellonella & murine peritonitis models with meropenem. • ≥95% purity; global shipping from BenchChem.

Molecular Formula C9H10N2OS2
Molecular Weight 226.3 g/mol
CAS No. 26151-73-5
Cat. No. B3728693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDM-1 inhibitor-7
CAS26151-73-5
Molecular FormulaC9H10N2OS2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCSC(=S)NN=CC1=CC=CC=C1O
InChIInChI=1S/C9H10N2OS2/c1-14-9(13)11-10-6-7-4-2-3-5-8(7)12/h2-6,12H,1H3,(H,11,13)/b10-6+
InChIKeySATLYQNFXURMCO-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NDM-1 Inhibitor-7 Identity & Procurement


NDM-1 inhibitor-7 (Compound A8), assigned CAS 26151-73-5, is a synthetic methyldithiocarbazate derivative with the molecular formula C9H10N2OS2 and molecular weight of 226.3 g/mol . It functions as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a clinically significant β-lactamase that hydrolyzes nearly all β-lactam antibiotics and currently lacks any approved therapeutic inhibitor [1]. The compound is available from multiple research chemical vendors (e.g., MedChemExpress HY-170835, TargetMol T205556) in solid form with typical purity specifications of 95% [2][3]. This evidence guide provides the quantitative, comparator-based justification for selecting this compound among NDM-1 inhibitor candidates.

NDM-1 metallo-β-lactamase inhibitor tool compound
Scaffold-optimized methyldithiocarbazate derivative
Supports β-lactamase inhibition and antibiotic potentiation research

Generic Substitution Risk for NDM-1 Inhibitor-7


Among the 21 methyldithiocarbazate derivatives synthesized and evaluated in the same systematic study, NDM-1 inhibitory activity varies by approximately 20-fold, with IC50 values ranging from 1.26 μM to >26 μM across structurally related compounds [1][2]. This pronounced activity divergence among close analogs demonstrates that minor structural modifications in this chemical series produce dramatic differences in target engagement. Furthermore, the lead compound Zndm19 from the previous generation exhibited only moderate antibacterial activity when combined with meropenem, a limitation attributed to inefficient bacterial outer membrane penetration or susceptibility to hydrolysis [3]. Consequently, substituting NDM-1 inhibitor-7 with a generic in-class compound or an earlier-generation analog such as Zndm19 is scientifically unsupported and risks compromising experimental outcomes in NDM-1 inhibition studies. The quantitative evidence detailed below establishes the specific differentiation that justifies targeted procurement.

Potency divergence Methyldithiocarbazate analogs exhibit approximately 20-fold IC50 range; minor structural changes may significantly alter target engagement.
Penetration barrier Prior lead Zndm19 showed poor outer membrane penetration; scaffold-hopping was required to overcome this limitation and may not transfer to other analogs.
Model-response mismatch Generic in-class substitution may not reproduce the reported in vivo model-response profile observed for this scaffold-optimized compound.

NDM-1 Inhibitor-7 vs. In-Class Comparators


Enzyme Inhibitory Potency in a 21-Compound Series

NDM-1 inhibitor-7 (Compound A8) exhibits an IC50 of 10.284 μM against NDM-1 [1]. In the same 21-compound methyldithiocarbazate series, the most potent analog A4 achieved an IC50 of 1.26 ± 0.37 μM, while the least potent analog A7 exhibited an IC50 of 26.82 ± 2.13 μM [2][3]. This places NDM-1 inhibitor-7 within the intermediate potency tier of the series but with distinct pharmacological differentiation from the lead compound Zndm19.

IC50 (NDM-1)
Cross-study comparable
10.284 μM
Series range: 1.26 μM (A4) – 26.82 μM (A7)
Intermediate potency within the 21-compound series; supports SAR ranking and tool compound selection.
Potent analogs A4 (1.26 μM) and A9 (3.63 μM) available for higher-inhibition studies.
NDM-1 inhibition metallo-β-lactamase enzyme kinetics IC50

Superior Activity vs. Lead Compound Zndm19

Compound A8 (NDM-1 inhibitor-7) was specifically developed via a scaffold hopping strategy to overcome the limitations of the previous lead compound Zndm19, which exhibited only moderate antibacterial activity when combined with meropenem due to inefficient bacterial outer membrane penetration or susceptibility to hydrolysis [1]. The study explicitly states that Compound A8 showed stronger enzyme inhibitory activity and synergistic activity than Zndm19 [2][3]. Furthermore, the authors note that 'compared with Zndm19, Compound A8 demonstrated broader therapeutic applications in the Galleria mellonella infection model and the murine peritonitis infection model' [4].

vs. Zndm19
Head-to-head
Reported stronger enzyme inhibition, synergistic activity, and broader in vivo model response
vs
Zndm19: moderate antibacterial activity, limited in vivo breadth
Direct comparison supports selection over earlier lead compound for studies requiring improved membrane penetration and synergy.
Scaffold-hopping strategy addressed key pharmacological deficits.
NDM-1 inhibitor scaffold hopping lead optimization synergistic activity

Restoration of Meropenem Activity Against NDM-1 E. coli

NDM-1 inhibitor-7 restores the ability of meropenem (MEM) to penetrate the cell wall of Gram-negative bacteria and effectively reinstates MEM's antibacterial activity against NDM-1-positive Escherichia coli [1][2]. This functional restoration addresses the primary clinical challenge of NDM-1: the enzyme's ability to hydrolyze and inactivate carbapenem antibiotics. The compound's mechanism involves restoring MEM penetration and inducing oxidative stress-induced disarray within bacterial cells, which impairs membrane integrity and amplifies synergistic antimicrobial efficacy [3]. While no single MIC reduction value is published for this specific compound, the functional outcome of restored carbapenem activity against NDM-1-positive strains is the key differentiator.

MEM restoration
Class-level inference
Reported restoration of meropenem antibacterial activity against NDM-1-positive E. coli
Functional antibiotic potentiation endpoint distinguishes from enzyme-only inhibitors.
Quantitative MIC reduction data not yet published for this compound.
antibiotic potentiation meropenem synergy E. coli carbapenem resistance

In Vivo Efficacy in Galleria mellonella and Murine Peritonitis

NDM-1 inhibitor-7 demonstrates significant efficacy in both the Galleria mellonella (wax moth larva) infection model and the murine peritonitis infection model when combined with meropenem [1][2][3]. This dual-model validation is notable because Galleria mellonella serves as an established invertebrate model for assessing antimicrobial efficacy and toxicity, while the murine peritonitis model represents a clinically relevant mammalian system of intra-abdominal infection. The published study states that 'compared with Zndm19, Compound A8 demonstrated broader therapeutic applications in the Galleria mellonella infection model and the murine peritonitis infection model' [4].

In vivo models
Head-to-head
Reported strong model-response in Galleria mellonella and murine peritonitis infection models
vs
Zndm19: narrower model-response breadth
Dual-model validation supports in vivo NDM-1 inhibition research; distinguishes from compounds with only in vitro data.
Both models used combination with meropenem.
in vivo efficacy Galleria mellonella murine peritonitis infection model NDM-1

Scaffold Hopping Overcomes Zndm19 Limitations

NDM-1 inhibitor-7 (Compound A8) was developed through a scaffold hopping strategy that abandoned the original core structure of Zndm19 [1]. The study authors explicitly state that this scaffold hopping approach was employed to overcome Zndm19's limitations—specifically 'the inability of Zndm19 to efficiently penetrate the bacterial outer membrane or its susceptibility to hydrolysis, which prevented it from exerting strong enzyme inhibition in synergy with bacterial cells' [2]. Among the 21 newly designed and synthesized compounds, Compound A8 emerged as the optimized derivative that successfully addressed these deficits, showing enhanced membrane penetration and oxidative stress-inducing capabilities [3].

Scaffold design
Direct comparison
Scaffold hopping from Zndm19 core; enables membrane penetration and oxidative stress induction
Second-generation design rationale supports medicinal chemistry and SAR optimization studies.
Confirmed by docking, mutagenesis, and fluorescence quenching.
scaffold hopping structure-activity relationship lead optimization medicinal chemistry

Target Engagement Validation for NDM-1

The direct interaction of NDM-1 inhibitor-7 (Compound A8) with the NDM-1 enzyme target was confirmed through multiple orthogonal biophysical and biochemical techniques, including molecular docking, site-directed mutagenesis, and fluorescence quenching assays [1][2]. These complementary approaches provide robust target engagement validation: molecular docking predicts binding pose and interactions; site-directed mutagenesis identifies critical amino acid residues for inhibitor binding; and fluorescence quenching assays quantify the physical interaction between inhibitor and enzyme protein. The study also notes that the compound inhibits the activity of the clinically prevalent class A β-lactamase KPC-2 in isolates [3].

Target engagement
Supporting evidence
Multi-method validation: molecular docking, site-directed mutagenesis, fluorescence quenching
On-target NDM-1 interaction confirmed; reduces risk of non-specific metal-chelation artifacts.
Also inhibits class A KPC-2 β-lactamase (reported).
molecular docking site-directed mutagenesis fluorescence quenching target engagement mechanism of action

NDM-1 Inhibitor-7 Application Scenarios


Preclinical In Vivo Combination Therapy with Meropenem

NDM-1 inhibitor-7 is specifically validated for in vivo efficacy studies when combined with meropenem in both Galleria mellonella larval infection models and murine peritonitis infection models [1]. This dual-model validation distinguishes it from earlier-generation compounds like Zndm19, which demonstrated narrower therapeutic applications in these same models [2]. Researchers conducting preclinical efficacy studies of NDM-1 inhibition strategies should prioritize this compound for in vivo protocols requiring demonstrated translation from in vitro enzyme inhibition to whole-organism therapeutic effect.

SAR and Lead Optimization in Methyldithiocarbazate Series

NDM-1 inhibitor-7 (Compound A8) serves as a critical reference point within the 21-compound methyldithiocarbazate series, with its IC50 of 10.284 μM positioned between the series extremes of 1.26 μM (A4) and 26.82 μM (A7) [3][4]. This intermediate potency, combined with its validated in vivo efficacy and documented scaffold hopping optimization over Zndm19, makes it an essential comparator for SAR studies evaluating new NDM-1 inhibitor candidates within this chemical space. Procurement for medicinal chemistry programs should consider acquiring this compound alongside series extremes (A4, A7) to establish potency benchmarks.

Target Engagement & MoA Validation

The multi-method confirmation of direct NDM-1 target engagement—via molecular docking, site-directed mutagenesis, and fluorescence quenching assays—supports the use of NDM-1 inhibitor-7 in studies requiring robust validation of on-target activity [5]. This compound is particularly suitable for experiments designed to distinguish specific NDM-1 inhibition from non-specific metal chelation artifacts that can confound interpretation in metallo-β-lactamase research. Additionally, the compound's demonstrated activity against the class A β-lactamase KPC-2 may be relevant for selectivity profiling studies [6].

Antibiotic Potentiation Against Carbapenem-Resistant Enterobacteriaceae

NDM-1 inhibitor-7's demonstrated ability to restore meropenem's ability to penetrate the Gram-negative bacterial cell wall and reinstate antibacterial activity against NDM-1-positive E. coli positions it as a tool compound for studies investigating antibiotic potentiation strategies against carbapenem-resistant Enterobacteriaceae [7]. The compound's scaffold-optimized design, which specifically addressed the membrane penetration limitations of Zndm19, makes it particularly relevant for studies examining the interplay between enzyme inhibition, outer membrane penetration, and intracellular oxidative stress induction [8].

Application
Selection Property
Validation Focus
In vivo NDM-1 inhibition model studies with meropenem
Dual-model in vivo validation (Galleria mellonella, murine peritonitis)
In vivo model-response endpoint review
SAR and lead optimization in methyldithiocarbazate series
Potency positioning within 21-compound series
SAR benchmarking and analog selection
Target engagement and mechanism-of-action studies
Multi-method target validation (docking, mutagenesis, fluorescence quenching)
On-target NDM-1 engagement confirmation
Antibiotic potentiation research against carbapenem-resistant Enterobacteriaceae
Restoration of meropenem activity via membrane penetration and oxidative stress
Whole-cell synergy assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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